(4-Benzylpiperazin-1-yl)[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]methanone
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Overview
Description
1-BENZYL-4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 1-BENZYL-4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the benzyl and piperazine groups. . Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-BENZYL-4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Scientific Research Applications
1-BENZYL-4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The oxazole ring and the piperazine moiety play crucial roles in binding to these targets, thereby exerting the compound’s biological effects .
Comparison with Similar Compounds
1-BENZYL-4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)piperazine: This compound shares the piperazine and dimethylphenyl groups but lacks the oxazole ring, resulting in different chemical and biological properties.
1-Benzylpiperazine: This compound contains the benzyl and piperazine groups but lacks the oxazole and dimethylphenyl moieties, leading to distinct reactivity and applications.
5-(3,4-Dimethylphenyl)-1,2-oxazole: This compound includes the oxazole and dimethylphenyl groups but does not have the benzyl and piperazine moieties, affecting its overall properties and uses.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C23H25N3O2/c1-17-8-9-20(14-18(17)2)22-15-21(24-28-22)23(27)26-12-10-25(11-13-26)16-19-6-4-3-5-7-19/h3-9,14-15H,10-13,16H2,1-2H3 |
InChI Key |
LIXIVRFEHWIURY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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